molecular formula C6H11N3 B8043108 N,N-Diethylcarbamimidoyl cyanide

N,N-Diethylcarbamimidoyl cyanide

Cat. No.: B8043108
M. Wt: 125.17 g/mol
InChI Key: BVAMLZZIVCVULY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethylcarbamimidoyl cyanide: is a chemical compound with the molecular formula C_6H_12N_2O. It is a derivative of cyanamide and is known for its utility in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a cyanide group attached to a diethylcarbamimidoyl moiety.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: this compound can be synthesized through the reaction of diethylcarbamidine with cyanogen chloride under controlled conditions.

  • Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous flow process, ensuring consistent quality and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Nucleophiles like ammonia and amines are typically employed.

Major Products Formed:

  • Oxidation: Oxidized derivatives of this compound.

  • Reduction: Reduced amine derivatives.

  • Substitution: Substituted cyanides and amines.

Scientific Research Applications

Chemistry: N,N-Diethylcarbamimidoyl cyanide is used as a reagent in organic synthesis, particularly in the preparation of pharmaceutical intermediates and agrochemicals. Biology: The compound has been studied for its potential biological activity, including its use as a precursor in the synthesis of bioactive molecules. Medicine: It is utilized in the development of new therapeutic agents and diagnostic tools. Industry: The compound finds applications in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N,N-Diethylcarbamimidoyl cyanide exerts its effects involves its interaction with specific molecular targets and pathways. The cyanide group can bind to metal ions, forming stable complexes, while the diethylcarbamimidoyl moiety can interact with various biological macromolecules.

Comparison with Similar Compounds

  • Cyanamide: A simpler derivative with similar reactivity.

  • N-Methylcarbamimidoyl cyanide: A structurally related compound with different physical and chemical properties.

  • Ethylcarbamate: Another compound with a carbamoyl group.

Uniqueness: N,N-Diethylcarbamimidoyl cyanide is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.

Properties

IUPAC Name

1-cyano-N,N-diethylmethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-3-9(4-2)6(8)5-7/h8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAMLZZIVCVULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.